molecular formula C17H14N2O4S B8323609 3-[(Methylsulfonyl)amino]-2-phenylquinoline-4-carboxylic acid

3-[(Methylsulfonyl)amino]-2-phenylquinoline-4-carboxylic acid

Cat. No. B8323609
M. Wt: 342.4 g/mol
InChI Key: NHDWSGJQZXPZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methylsulfonyl)amino]-2-phenylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C17H14N2O4S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

3-(methanesulfonamido)-2-phenylquinoline-4-carboxylic acid

InChI

InChI=1S/C17H14N2O4S/c1-24(22,23)19-16-14(17(20)21)12-9-5-6-10-13(12)18-15(16)11-7-3-2-4-8-11/h2-10,19H,1H3,(H,20,21)

InChI Key

NHDWSGJQZXPZHF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To isatin (441 mg, 3 mmol) was added a solution of sodium hydroxide (1.15 g, 29.0 mmol) in water (2.5 mL). The resulting brown precipitate was stirred vigorously at RT for 20 minutes before being heated to 85° C. A solution of N-(2-oxo-2-phenylethyl)methanesulfonamide (1b) (639 mg, 3.0 mmol) in ethanol/THF/water (6.3 mL/1.25 mL/6.3 mL was then added dropwise over 30 minutes. The reaction mixture was stirred at 85° C. for further 4 h before cooling to RT. All organic solvents were removed in vacuo and the aqueous residue reduced to a volume of approximately 6 mL. The aqueous residue was washed with ether (3×10 mL) and then the aqueous residue were acidified with cooling to pH 4 with acetic acid. The precipitate formed were collected, washed with water and dried to give the title compound as a solid (721 mg, 70.3%). 1H NMR (300 MHz, CDCl3) δ 3.11 (s, 3H), 7.05 (d, 1H), 7.39 (d, 2H), 7.64 (m, 2H), 7.78 (m, 1H), 8.06 (m, 1H), 8.19 (m, 1H), 8.47 (m, 1H), 10.03 (b, 2H). MS APCI, m/z=343 (M+1). LCMS: 1.07 min.
Quantity
441 mg
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
639 mg
Type
reactant
Reaction Step Two
Name
ethanol THF water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70.3%

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